molecular formula C18H16FN3O3 B14941506 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide

Cat. No.: B14941506
M. Wt: 341.3 g/mol
InChI Key: WYWNRKLUCNCJJN-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a fluorobenzyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of 4-cyanophenylamine with an appropriate acylating agent to form the cyanophenyl intermediate.

    Introduction of the oxoethoxy group: The cyanophenyl intermediate is then reacted with an oxoethoxy compound under suitable conditions to introduce the oxoethoxy group.

    Formation of the final product: The final step involves the reaction of the intermediate with 4-fluorobenzylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound.

Scientific Research Applications

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
  • N-(butan-2-yl)-2-[(4-cyanophenyl)amino]acetamide

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide is unique due to the presence of both cyanophenyl and fluorobenzyl groups, which impart distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C18H16FN3O3/c19-15-5-1-14(2-6-15)10-21-17(23)11-25-12-18(24)22-16-7-3-13(9-20)4-8-16/h1-8H,10-12H2,(H,21,23)(H,22,24)

InChI Key

WYWNRKLUCNCJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COCC(=O)NC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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